molecular formula C19H17N3O4S2 B2928545 4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide CAS No. 477860-42-7

4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide

Cat. No.: B2928545
CAS No.: 477860-42-7
M. Wt: 415.48
InChI Key: KGYSXGKRQGJXAB-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonohydrazide derivative featuring a 4-methoxy-substituted benzene ring and a thieno[2,3-b]indole scaffold.

Properties

IUPAC Name

N'-(4-methoxyphenyl)sulfonyl-4-methylthieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-22-16-6-4-3-5-14(16)15-11-17(27-19(15)22)18(23)20-21-28(24,25)13-9-7-12(26-2)8-10-13/h3-11,21H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYSXGKRQGJXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

(a) 4-Methyl vs. 4-Methoxy Substituents
  • 4-Methyl-N'-[(8-Methyl-8H-Thieno[2,3-b]indol-2-yl)Carbonyl]Benzenesulfonohydrazide (CAS: 477860-44-9) Key Differences: Replaces the methoxy group with a methyl substituent. Properties: Molecular formula C₁₉H₁₇N₃O₃S₂, density 1.45 g/cm³, pKa ~7.31 .
(b) Halogenated Derivatives
  • 4-Fluoro-N'-(5-Methyl-5H-Indolo[2,3-b]quinolin-11-yl)Benzenesulfonohydrazide (Compound 8b, ) Key Differences: Fluorine substituent instead of methoxy; indoloquinoline core instead of thienoindole. Properties: Yield 80%, melting point >300°C, IR bands for C-F (1243–1258 cm⁻¹) . Impact: Fluorine increases electronegativity and metabolic stability but reduces π-donor capacity compared to methoxy.

Core Scaffold Modifications

(a) Thienoindole vs. Pyridinyl-Imidazole
  • 4-Methoxy-N'-{[1-(6-Methyl-2-Pyridinyl)-1H-Imidazol-4-yl]Carbonyl}Benzenesulfonohydrazide Key Differences: Replaces thienoindole with a pyridinyl-imidazole system. Properties: Molecular weight 387.42, synthesized via coupling reactions (similar to ) .
(b) Thienoindole vs. Furochromenyl
  • 4-Methoxy-N'-(2-(5-Methyl-7-Oxo-3-Phenyl-7H-Furo[3,2-g]Chromen-6-yl)Acetyl)Benzenesulfonohydrazide (Compound I-3, ) Key Differences: Furochromenyl-acetyl group replaces thienoindole. Properties: Melting point 222–223°C, ¹H NMR δ 10.23 (NH) . Impact: The fused furan-chromene system may enhance UV absorption and fluorescence properties.

Physicochemical and Spectral Data Comparison

Compound Class Molecular Formula Melting Point (°C) Yield (%) Key IR/NMR Features Reference
Target Compound Not explicitly provided Not reported Not given Likely NH (~3150–3319 cm⁻¹), S=O (~1247–1255 cm⁻¹) -
4-Methyl Analog (CAS 477860-44-9) C₁₉H₁₇N₃O₃S₂ Not reported Not given Density 1.45 g/cm³, pKa 7.31
Compound 8b () C₂₀H₁₅FN₄O₂S >300 80 C-F (1243 cm⁻¹), NH (IR)
Staquorsin C₁₅H₁₄N₄O₃S·HCl Not reported Not given QS inhibition (biological)

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : React 8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid with thionyl chloride to generate the acyl chloride intermediate.
  • Step 2 : Condense the acyl chloride with 4-methoxybenzenesulfonohydrazide in anhydrous DMF under reflux (80–100°C) for 6–8 hours. Use catalytic acetic acid to enhance coupling efficiency .
  • Characterization : Validate intermediates via IR (amide C=O stretch ~1640–1680 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy singlet at δ ~3.8 ppm, indole NH proton at δ ~10–12 ppm), and ESI-MS (molecular ion peak matching calculated MW) .

Q. How can spectroscopic data inconsistencies arise during structural validation, and how should they be resolved?

  • Common Issues :

  • Solvent Effects : DMSO-d₆ in NMR may cause peak broadening for NH protons. Compare data with analogous hydrazides (e.g., 4-hydroxy-N’-phenylcarbonyl derivatives) .
  • Tautomerism : Hydrazide NH groups may exhibit keto-enol tautomerism, leading to split signals. Use variable-temperature NMR to confirm dynamic equilibria .
    • Resolution : Cross-reference with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT) to validate bond geometries .

Advanced Research Questions

Q. What strategies optimize reaction yields for this compound under green chemistry principles?

  • Experimental Design :

  • DoE (Design of Experiments) : Use Bayesian optimization to screen solvent polarity (e.g., ethanol vs. acetonitrile), temperature (60–120°C), and catalyst loading (0.1–5 mol%). Prioritize low-toxicity solvents and minimize waste .
  • Microwave-Assisted Synthesis : Reduce reaction time from 8 hours to <2 hours while maintaining >85% yield, as demonstrated for structurally similar hydrazides .
    • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC-PDA (retention time alignment with standards) .

Q. How does the compound’s electronic structure influence its antimicrobial activity, and what contradictions exist in bioactivity data?

  • Mechanistic Insights :

  • The thienoindole moiety enhances membrane permeability, while the sulfonohydrazide group disrupts bacterial folate metabolism. Compare MIC values against S. aureus (Gram+) and E. coli (Gram–) to assess selectivity .
    • Data Contradictions :
  • pH-Dependent Activity : Conflicting MICs may arise from protonation of the sulfonamide group at physiological pH. Test activity in buffered media (pH 5.5–7.4) .
  • Resistance Mechanisms : Some studies report reduced efficacy against methicillin-resistant strains. Perform genomic sequencing of resistant mutants to identify efflux pump upregulation .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices (nucleophilic/electrophilic sites). The carbonyl carbon (thienoindole) and sulfonamide nitrogen are predicted hotspots .
  • Solvent Modeling : Use COSMO-RS to simulate reactivity in polar aprotic solvents (e.g., DMF vs. DMSO). Correlate with experimental kinetic data .

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